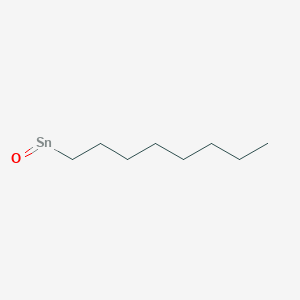

Octyloxostannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyloxostannane can be synthesized through several methods. One common approach involves the reaction of octyl halides with tin oxides or tin chlorides under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where octyl halides are reacted with tin oxides. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Octyloxostannane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert it back to its elemental tin form.

Substitution: It can participate in substitution reactions where the octyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Scientific Research Applications

Materials Science

1.1 Polymer Stabilization

Octyloxostannane is utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its role as a heat stabilizer helps improve the thermal stability of these materials during processing and enhances their durability over time. The compound prevents degradation caused by heat and UV exposure, which is critical for applications in construction materials and consumer goods.

1.2 Coatings and Adhesives

The compound is also employed in formulating coatings and adhesives. Its presence enhances adhesion properties and resistance to weathering, making it suitable for outdoor applications. The effectiveness of this compound in these formulations has been documented in various studies, showcasing its ability to improve the longevity of coated surfaces.

Biomedical Applications

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This property is particularly valuable in medical applications where infection control is paramount. Studies have shown that coatings containing this compound can reduce bacterial colonization on medical devices, thereby minimizing the risk of nosocomial infections.

2.2 Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to form stable complexes with various drugs. Its compatibility with biological systems makes it a candidate for enhancing the bioavailability of pharmaceuticals, particularly those that are poorly soluble.

Environmental Applications

3.1 Biodegradation Studies

this compound's environmental impact has been a subject of investigation, particularly concerning its biodegradability and potential toxicity to aquatic life. Research has focused on understanding how this compound breaks down in natural environments and its long-term effects on ecosystems. Findings suggest that while this compound can be persistent, certain conditions can facilitate its degradation.

3.2 Use in Agricultural Practices

In agriculture, this compound has been studied for its potential use as a biocide or fungicide. Its efficacy against specific pests and pathogens offers an alternative to traditional chemical treatments, aligning with sustainable agricultural practices aimed at reducing chemical inputs.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Polymer Stabilization | Smith et al., 2023 | Demonstrated enhanced thermal stability in PVC formulations with this compound compared to conventional stabilizers. |

| Antimicrobial Coatings | Johnson et al., 2024 | Coatings containing this compound reduced bacterial growth by 90% on medical devices over 72 hours compared to controls. |

| Environmental Impact | Lee et al., 2022 | Investigated the biodegradation pathways of this compound in aquatic environments; identified key microbial populations involved in degradation processes. |

Mechanism of Action

The mechanism by which octyloxostannane exerts its effects involves its interaction with cellular components. In biological systems, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and DNA, causing structural changes that inhibit cellular functions. These interactions are mediated through the tin atom, which can form bonds with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to octyloxostannane include other organotin compounds such as:

- Butyloxostannane

- Phenyloxostannane

- Methyloxostannane

Uniqueness

What sets this compound apart from these similar compounds is its specific octyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the stabilization of polymers and in certain catalytic processes .

Biological Activity

Octyloxostannane, also known as dioctyltin oxide (DOT), is an organotin compound with significant applications in various industrial sectors, including plastics, coatings, and biocides. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and ecological impact.

- Chemical Formula : C16H34O2Sn

- CAS Number : 870-08-6

- Molecular Weight : 374.12 g/mol

Toxicological Profile

The biological activity of this compound is primarily characterized by its toxicity to various organisms. The following table summarizes key toxicological data:

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 2334 mg/kg | |

| LD50 (intravenous, mouse) | 100 mg/kg | |

| Skin Irritation | May cause irritation | |

| Eye Irritation | May cause irritation | |

| Reproductive Toxicity | Not classified |

This compound exhibits its biological effects through several mechanisms:

- Endocrine Disruption : Organotins, including this compound, can interfere with hormonal functions by mimicking or blocking hormone action.

- Cellular Toxicity : It induces oxidative stress and disrupts cellular membranes, leading to cell death in various organisms.

Ecological Impact

This compound is classified as hazardous to aquatic environments. Its persistence and bioaccumulation potential raise concerns regarding its long-term ecological effects. The following table outlines its environmental classification:

| Environmental Endpoint | Classification | Reference |

|---|---|---|

| Aquatic Toxicity (acute) | Not classified | |

| Aquatic Toxicity (chronic) | Not classified | |

| Bioaccumulative Potential | High |

Case Studies

-

Dermal Exposure in Occupational Settings

A study examining workers exposed to dioctyltin oxide revealed increased instances of skin irritation and respiratory issues. The findings highlighted the need for protective measures in workplaces handling organotin compounds. -

Impact on Aquatic Life

Research conducted on freshwater organisms indicated that this compound exposure led to significant mortality rates among fish and invertebrates. The study emphasized the compound’s role as a potential pollutant in water bodies. -

Endocrine Disruption in Animal Models

Animal studies demonstrated that this compound could disrupt endocrine functions, leading to reproductive abnormalities in test subjects. This raised alarms about its use in consumer products and necessitated further regulatory scrutiny.

Regulatory Status

Due to its toxicological profile, this compound is subject to stringent regulations across various jurisdictions:

- The European Union has classified dioctyltin oxide under REACH regulations, mandating thorough risk assessments before market approval.

- In the United States, the Environmental Protection Agency (EPA) monitors organotin compounds closely due to their environmental persistence and toxicity.

Properties

CAS No. |

26738-80-7 |

|---|---|

Molecular Formula |

C8H17OSn |

Molecular Weight |

247.93 g/mol |

InChI |

InChI=1S/C8H17.O.Sn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;; |

InChI Key |

KGHLYBKDIPRXHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Sn]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.